

Unveiling the Molecular Architecture of Dregeoside Da1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

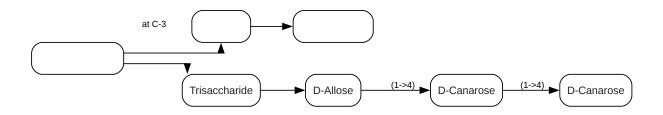
Compound of Interest		
Compound Name:	Dregeoside Da1	
Cat. No.:	B15592069	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring pregnane glycoside isolated from Dregea volubilis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of **Dregeoside Da1**, supported by a compilation of spectroscopic data and a summary of its biological activities. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Chemical Structure


Dregeoside Da1 is a complex steroid glycoside. Its structure was first elucidated in 1985 and has been subsequently confirmed by modern spectroscopic techniques. The molecule consists of a polyhydroxylated pregnane-type aglycone and a trisaccharide chain attached at the C-3 position.

Aglycone: The aglycone core is a derivative of drevogenin D.

Trisaccharide Moiety: The sugar chain is composed of three deoxy sugars, specifically two molecules of D-canarose and one molecule of D-allose, linked in a linear fashion. The complete chemical name is 3-O-[β -D-canaropyranosyl-($1 \rightarrow 4$)- β -D-canaropyranosyl-($1 \rightarrow 4$)- β -D-allopyranosyl]-drevogenin D.

A logical diagram illustrating the components of **Dregeoside Da1** is provided below.

Click to download full resolution via product page

Caption: Hierarchical structure of Dregeoside Da1.

Spectroscopic Data

The structural elucidation of **Dregeoside Da1** is supported by extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts for **Dregeoside Da1** are summarized in the tables below. These assignments have been confirmed through 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for **Dregeoside Da1**

Position	δΗ (ppm), mult. (J in Hz)
Aglycone (Drevogenin D)	
1	1.55, m
2	1.80, m
3	3.50, m
4	2.10, m
5	1.30, m
6	5.40, br s
7	2.05, m
9	1.15, m
11	4.10, dd (4.5, 11.0)
12	3.80, t (8.0)
15	1.75, m
16	2.20, m
17	2.50, m
18-H₃	0.95, s
19-H₃	1.05, s
21-H ₃	2.15, s
Sugar Moiety	
Allose	
1'	4.50, d (7.5)
Canarose I	
1"	4.60, d (7.5)
Canarose II	

Foundational & Exploratory

Check Availability & Pricing

1'''	4.55, d (7.5)

Table 2: 13C NMR (125 MHz, CDCl₃) Data for **Dregeoside Da1**

Position	δC (ppm)
Aglycone (Drevogenin D)	
1	38.0
2	28.5
3	78.0
4	39.0
5	140.0
6	121.0
7	32.0
8	40.5
9	50.0
10	37.0
11	72.0
12	75.0
13	49.5
14	84.0
15	34.0
16	28.0
17	60.0
18	12.5
19	19.0
20	209.0
21	31.5
Sugar Moiety	

Allose	-
1'	102.0
Canarose I	
1"	101.5
Canarose II	
1"'	102.5

Mass Spectrometry Data

High-resolution mass spectrometry provides confirmation of the molecular formula of **Dregeoside Da1**.

Table 3: HR-ESI-MS Data for Dregeoside Da1

lon	Calculated m/z	Found m/z
[M+Na]+	837.4562	837.4558

Biological Activity

Recent studies have begun to explore the pharmacological potential of **Dregeoside Da1**. The primary activities reported are α -glucosidase inhibition and antitumor effects.

α-Glucosidase Inhibitory Activity

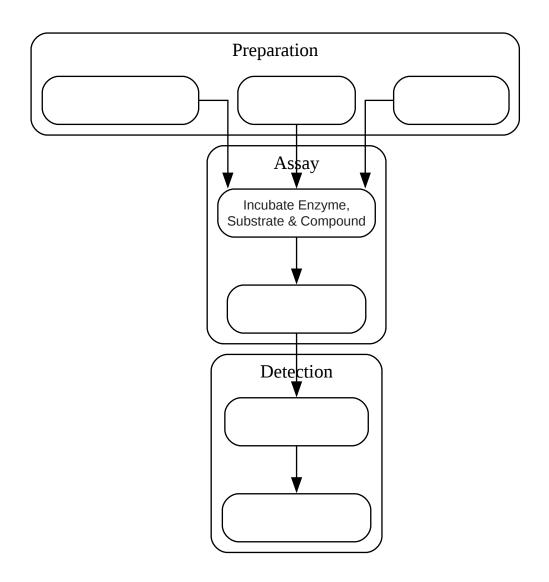

Dregeoside Da1 has been identified as an inhibitor of α -glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential as a therapeutic agent for managing type 2 diabetes.

Table 4: α-Glucosidase Inhibitory Activity of **Dregeoside Da1**

Compound	IC ₅₀ (μΜ)
Dregeoside Da1	25.8 ± 1.2
Acarbose (Positive Control)	215.5 ± 5.6

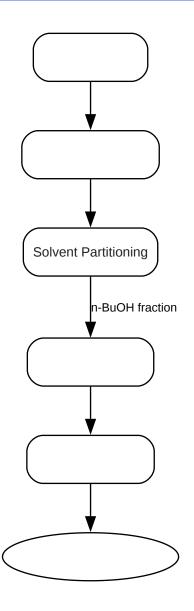
The workflow for screening α -glucosidase inhibitors is depicted below.

Click to download full resolution via product page

Caption: Experimental workflow for α -glucosidase inhibition assay.

Antitumor Activity

Preliminary studies have indicated that **Dregeoside Da1** exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an antitumor agent. Further research is required to elucidate the specific mechanisms of action and signaling pathways involved. At present, no specific signaling pathway diagrams can be definitively constructed for **Dregeoside Da1**'s antitumor activity.


Experimental Protocols Isolation and Purification of Dregeoside Da1

The following is a general protocol for the isolation of **Dregeoside Da1** from the dried leaves of Dregea volubilis.

- Extraction: The powdered, dried leaves are extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Column Chromatography: The n-BuOH fraction, which is rich in glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH).
- Further Purification: Fractions containing **Dregeoside Da1** are further purified by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Dregeoside Da1**.

The logical relationship of the isolation process is outlined below.

Click to download full resolution via product page

Caption: General protocol for the isolation of **Dregeoside Da1**.

Structural Elucidation

The structure of the isolated **Dregeoside Da1** is confirmed by the following spectroscopic methods:

• ¹H NMR and ¹³C NMR: Spectra are recorded on a 500 MHz or higher spectrometer in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

- 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish the connectivity
 of protons and carbons within the aglycone and sugar moieties, as well as the linkage
 between them.
- HR-ESI-MS: High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

Conclusion

Dregeoside Da1 presents a complex and interesting chemical structure with promising biological activities, particularly in the areas of diabetes and cancer research. This guide provides a foundational understanding of its chemical nature, supported by spectroscopic data and an overview of its known biological functions. The detailed protocols are intended to aid researchers in the further investigation and potential development of **Dregeoside Da1** as a therapeutic lead.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Dregeoside Da1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592069#understanding-the-chemical-structure-of-dregeoside-da1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com